molecular formula C10H14Cl2O6 B122643 1,1,4-Triacetoxy-2,2-dichlorobutane CAS No. 141942-59-8

1,1,4-Triacetoxy-2,2-dichlorobutane

Cat. No. B122643
CAS RN: 141942-59-8
M. Wt: 301.12 g/mol
InChI Key: PRCAGFHSFZDMCU-UHFFFAOYSA-N
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Description

1,1,4-Triacetoxy-2,2-dichlorobutane is a chemical compound with the molecular formula C10H14Cl2O6 . It is also known by other names such as 4,4-diacetyloxy-3,3-dichlorobutyl acetate and 1,4-bis acetyloxy-2,2-dichlorobutyl acetate . It is a clear, colorless viscous liquid .


Molecular Structure Analysis

The molecular structure of 1,1,4-Triacetoxy-2,2-dichlorobutane can be represented by the SMILES notation: CC(=O)OCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl . This indicates that the molecule contains a butyl chain with two chlorine atoms and three acetoxy groups attached to it .


Physical And Chemical Properties Analysis

1,1,4-Triacetoxy-2,2-dichlorobutane has a molecular weight of 301.116 g/mol . It is a colorless viscous liquid with a refractive index between 1.4576 to 1.4596 at 20°C, 589nm . It is also moisture sensitive .

Safety and Hazards

This compound may cause eye, skin, and respiratory tract irritation . It evolves acetic acid when exposed to water or humid air . In case of contact, it is advised to flush the eyes or skin with plenty of water, and seek medical aid . In case of inhalation, one should move to fresh air immediately and seek medical aid .

properties

IUPAC Name

(4,4-diacetyloxy-3,3-dichlorobutyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2O6/c1-6(13)16-5-4-10(11,12)9(17-7(2)14)18-8(3)15/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAGFHSFZDMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369257
Record name 1,1,4-TRIACETOXY-2,2-DICHLOROBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,4-Triacetoxy-2,2-dichlorobutane

CAS RN

141942-59-8
Record name 1,1,4-TRIACETOXY-2,2-DICHLOROBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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